Comprehensive Technical Guide: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone (CAS 77234-66-3)
Comprehensive Technical Guide: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone (CAS 77234-66-3)
Executive Summary
In the landscape of organic synthesis and drug development, α -haloketones serve as foundational electrophilic building blocks. 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone (CAS 77234-66-3) is a highly versatile intermediate characterized by its reactive α -chloro motif and a lipophilic sec-butyl group. This specific structural combination is highly valued in medicinal chemistry; the α -carbon acts as a prime site for nucleophilic attack, while the sec-butyl moiety provides essential steric bulk and lipophilicity, critical parameters for modulating the pharmacokinetics and target-binding affinity of downstream active pharmaceutical ingredients (APIs)[1].
This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and downstream utilization in heterocyclic scaffolding.
Physicochemical Profiling
Understanding the fundamental properties of CAS 77234-66-3 is essential for predicting its behavior in various solvent systems and chromatographic environments. The quantitative data is summarized below[2]:
| Property | Value |
| CAS Number | 77234-66-3 |
| Molecular Formula | C12H15ClO |
| Monoisotopic Mass | 210.08115 Da |
| SMILES | CCC(C)C1=CC=C(C=C1)C(=O)CCl |
| InChIKey | GBKATGIDLDKFDX-UHFFFAOYSA-N |
| Predicted CCS ([M+H]+) | 145.0 Ų |
Mechanistic Synthesis: Friedel-Crafts Acylation
The industrial and laboratory-scale synthesis of 1-(4-sec-butyl-phenyl)-2-chloro-ethanone relies on the Friedel-Crafts acylation of sec-butylbenzene with chloroacetyl chloride[3].
Causality of Experimental Choices
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Catalyst Selection: Aluminum chloride (AlCl3) is deployed as the Lewis acid catalyst. It strongly coordinates with the carbonyl oxygen of chloroacetyl chloride, generating a highly reactive acylium ion electrophile[3].
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Solvent Dynamics: Anhydrous dichloromethane (DCM) is the preferred solvent. It is completely inert to Friedel-Crafts conditions and provides excellent solvation for the polar AlCl3-acyl complex, ensuring a homogeneous reaction environment.
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Order of Addition: To prevent the polymerization of reactive intermediates and suppress polyalkylation, the Lewis acid and acylating agent must be pre-complexed before the dropwise introduction of the arene substrate[4].
Protocol 1: Self-Validating Synthesis of CAS 77234-66-3
This protocol is designed as a self-validating system, utilizing specific In-Process Controls (IPCs) to ensure reaction fidelity.
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Preparation: In a flame-dried, nitrogen-purged reactor, suspend AlCl3 (1.2 equiv) in anhydrous DCM (10 volumes).
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Activation: Dropwise add chloroacetyl chloride (1.1 equiv) while maintaining the internal temperature at 0–5 °C. Causality: Strict thermal control mitigates the exothermic complexation and prevents solvent volatilization.
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Coupling: Slowly introduce sec-butylbenzene (1.0 equiv) over 60 minutes, ensuring the temperature does not exceed 10 °C.
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In-Process Control (IPC): After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot, quench in 1 mL methanol, and analyze via HPLC (UV 254 nm). Validation Metric: The reaction is deemed complete and self-validated when the sec-butylbenzene peak area is <2% relative to the product peak.
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Workup: Carefully reverse-quench the reaction mixture into a vigorously stirred ice/HCl (1M) bath to decompose the aluminum complex without hydrolyzing the newly formed α -chloroketone.
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Isolation: Extract the aqueous phase with DCM, wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.
Friedel-Crafts acylation workflow generating the target alpha-haloketone.
Downstream Applications: Heterocyclic Scaffolding
The primary synthetic utility of 1-(4-sec-butyl-phenyl)-2-chloro-ethanone lies in its conversion to complex heterocyclic scaffolds, most notably via the Hantzsch Thiazole Synthesis [5]. This methodology condenses the α -haloketone with a thioamide or thiourea to form 2,4-disubstituted thiazoles, a structural motif ubiquitous in antimicrobial and anti-inflammatory drug candidates.
Causality of Experimental Choices
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Mechanistic Pathway: The reaction initiates via an SN2 nucleophilic attack by the sulfur atom of the thioamide onto the α -carbon of the haloketone. This is followed by an intramolecular cyclization and a final dehydration step to yield the aromatic thiazole[5].
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Solvent & Thermodynamics: Absolute ethanol is utilized as the solvent because it effectively solubilizes both the hydrophobic haloketone and the polar thiourea. Heating the system to reflux provides the necessary activation energy to drive the dehydration step, locking the molecule into its thermodynamically stable aromatic state.
Protocol 2: Self-Validating Synthesis of 2-Amino-4-(4-sec-butylphenyl)thiazole
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Condensation: Dissolve 1-(4-sec-butyl-phenyl)-2-chloro-ethanone (1.0 equiv) and thiourea (1.2 equiv) in absolute ethanol (8 volumes).
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Cyclization: Heat the mixture to reflux (78 °C) for 3–4 hours under continuous stirring.
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In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). Validation Metric: The complete disappearance of the high-Rf UV-active haloketone spot confirms the successful formation of the polar hydroxythiazoline intermediate and its subsequent dehydration.
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Neutralization: Cool the mixture to ambient temperature and neutralize with 10% aqueous Na2CO3 until pH 8 is achieved. The target thiazole will precipitate as a solid.
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Purification: Filter the precipitate, wash thoroughly with cold deionized water to remove residual inorganic salts, and recrystallize from ethanol to achieve >98% purity.
Hantzsch thiazole synthesis mechanism utilizing the alpha-haloketone.
Analytical Validation Standards
To ensure the structural integrity of the synthesized 1-(4-sec-butyl-phenyl)-2-chloro-ethanone prior to downstream application, orthogonal analytical techniques must be employed:
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1H NMR (CDCl3, 400 MHz): The spectrum must exhibit a diagnostic singlet integrating to 2 protons at approximately δ 4.6 ppm, corresponding to the α -chloroketone methylene group (-CH2Cl). Furthermore, the sec-butyl group will present a distinct multiplet for the methine proton around δ 2.6 ppm, alongside the corresponding methyl doublets and triplets.
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LC-MS (ESI+): Chromatographic analysis should yield a monoisotopic mass of 210.08 Da. The mass spectrum must display a characteristic 3:1 isotopic abundance pattern at m/z 211 [M+H]+ and m/z 213 [M+H+2]+, definitively validating the incorporation of the single chlorine atom.
References
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PubChemLite: 77234-66-3 (C12H15ClO) Profiling Source: PubChem / University of Luxembourg (uni.lu) URL:[Link]
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Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel–Crafts Acylation Source: Organic Process Research & Development (ACS Publications) URL:[Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]
